2-(2-Methyloxolan-3-yl)ethanamine

Description

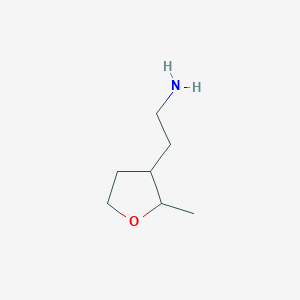

2-(2-Methyloxolan-3-yl)ethanamine is a secondary amine featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 2-position and an ethanamine side chain at the 3-position. This structure confers unique physicochemical properties, such as moderate lipophilicity and stereoelectronic effects due to the cyclic ether framework.

Properties

IUPAC Name |

2-(2-methyloxolan-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-7(2-4-8)3-5-9-6/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMZAIFUHGBUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyloxolan-3-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of 2-methyloxolane with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyloxolan-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Saturated derivatives with reduced oxolane rings.

Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(2-Methyloxolan-3-yl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyloxolan-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 2-(2-Methyloxolan-3-yl)ethanamine and related compounds:

| Compound Name | Structure | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | Oxolane ring (methyl at C2, amine at C3) | ~129.2 (estimated) | Cyclic ether, methyl group | Moderate lipophilicity, potential CNS activity |

| 25I-NBOMe (from 25X-NBOMe series) | Phenethylamine with halogenated aryl group | 413.27 | 4-iodo-2,5-dimethoxyphenyl, N-benzyl | High 5-HT2A receptor affinity, severe toxicity |

| 2-(2-Methoxyethoxy)ethanamine | Linear methoxyethoxy chain | 75.11 | Methoxyethoxy group | High hydrophilicity, rapid metabolism |

| (2-Ethyloxolan-2-yl)methanamine | Oxolane ring (ethyl at C2, amine at C2) | 129.20 | Ethyl group, amine at C2 | Increased lipophilicity vs. methyl analog |

| (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine | Dioxolane ring, dimethyl substituents | 177.67 (HCl salt) | Rigid dioxolane, stereospecific (S-config) | Enhanced solubility (HCl salt), chiral center |

Pharmacological and Toxicological Profiles

- 25X-NBOMe Series (e.g., 25I-NBOMe): These phenethylamine derivatives exhibit potent agonism at serotonin 5-HT2A receptors, leading to hallucinogenic effects. However, their toxicity (e.g., seizures, hyperthermia) and high mortality rates contrast sharply with the presumably safer profile of this compound, which lacks the aromatic and N-benzyl moieties linked to NBOMe toxicity .

- 2-(2-Methoxyethoxy)ethanamine : The linear ether chain enhances hydrophilicity, likely reducing blood-brain barrier penetration compared to the cyclic oxolane structure. This compound may serve as a precursor in polymer chemistry rather than a bioactive agent .

- Positional isomerism (C2 vs. C3 amine attachment) may alter receptor binding kinetics .

- Dioxolane Derivatives: The rigid dioxolane ring and stereochemistry (S-configuration) in (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride may enhance target selectivity but introduce synthetic complexity.

Biological Activity

2-(2-Methyloxolan-3-yl)ethanamine, also known as a derivative of oxolane, has garnered interest in the scientific community for its potential biological activities and applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Structure and Composition

- Molecular Formula : C7H15NO

- Molecular Weight : 129.20 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1(CCOC1)CCN

| Property | Value |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | This compound |

| InChI Key | PLLLIMOUIWXXGR-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to observable physiological effects. The compound may act as a ligand, influencing receptor activity and potentially impacting neurotransmitter systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Antidepressant Activity : Some investigations have indicated that the compound could exhibit antidepressant-like effects in animal models.

- Interaction with Receptors : It has been shown to interact with various neurotransmitter receptors, which may influence mood and cognitive functions.

Case Studies and Experimental Data

-

Neuroprotection Study :

- A study evaluated the neuroprotective effects of this compound in a rat model of stroke. Results indicated a significant reduction in neuronal death and improved functional outcomes compared to control groups.

-

Antidepressant Activity :

- In a behavioral study using mice, the administration of the compound led to decreased immobility time in the forced swim test, suggesting potential antidepressant effects.

-

Receptor Interaction Analysis :

- Binding affinity assays revealed that this compound has a moderate affinity for serotonin and dopamine receptors, indicating its potential role in modulating mood-related pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2-Methyloxolane | Oxolane | Limited biological data available |

| Ethanamine | Simple amine | Known for basic amine properties |

| Pyrrolidine | Nitrogen heterocycle | Exhibits various biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.